Product packaging for 2-Bromo-1-chloro-3-fluoro-4-methylbenzene(Cat. No.:)

2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Cat. No.: B13136003
M. Wt: 223.47 g/mol
InChI Key: ZQYLPGSGDCYBPH-UHFFFAOYSA-N
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Description

Contextualizing 2-Bromo-1-chloro-3-fluoro-4-methylbenzene within Halogenated Aromatic Chemistry

This compound is a specific example of a polyhalogenated methylbenzene, featuring three different halogen atoms—bromine, chlorine, and fluorine—in addition to a methyl group on the benzene (B151609) ring. The unique substitution pattern of this molecule, with each substituent occupying a distinct position on the aromatic core, gives rise to a complex interplay of electronic and steric effects. In the broader context of halogenated aromatic chemistry, this compound serves as an interesting case study for understanding how multiple, diverse halogen substituents collectively influence the properties of an aromatic system. The presence of both electron-withdrawing halogens and an electron-donating methyl group creates a nuanced electronic environment that can direct the course of further chemical transformations.

Interdisciplinary Relevance of Highly Substituted Arenes in Contemporary Chemical Research

Highly substituted arenes, including polyhalogenated methylbenzenes, are of paramount importance across multiple disciplines of chemical research. In medicinal chemistry, the introduction of halogen atoms is a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov In materials science, the unique electronic properties of halogenated aromatics are exploited in the design of liquid crystals, polymers, and organic semiconductors. Furthermore, these compounds are frequently used as intermediates in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals. chemicalbook.com The study of arene-arene interactions, which are crucial in molecular recognition and supramolecular chemistry, is also significantly influenced by the substitution pattern on the aromatic ring. bldpharm.com

Aims and Scope of Research on Complex Halogenated Benzene Derivatives

Research on complex halogenated benzene derivatives is driven by several key objectives. A primary aim is the development of novel synthetic methodologies for the regioselective introduction of multiple halogen atoms onto an aromatic ring. nih.gov This includes the exploration of new catalysts and reaction conditions to achieve high yields and selectivity. Another significant area of investigation is the elucidation of the structure-property relationships in these molecules. By systematically varying the halogen substitution pattern, researchers can gain insights into how these changes affect the compound's reactivity, spectroscopic properties, and potential applications. elsevier.es Furthermore, there is a growing interest in the biological activities of polyhalogenated compounds, which fuels research into their potential as new therapeutic agents. The overarching goal is to expand the chemical toolbox available to chemists and to harness the unique properties of these complex molecules for the development of new technologies and products.

Physicochemical and Spectroscopic Data

Due to the limited availability of detailed research findings for this compound, the following tables provide its known properties and illustrative data for a structurally related compound to offer a representative example of the data typically associated with such molecules.

Table 1: Properties of this compound

Property Value
CAS Number 1402667-29-1 chemicalbook.com
Molecular Formula C7H5BrClF
Molecular Weight 223.47 g/mol

Table 2: Representative Physicochemical Data for a Related Compound (4-Bromo-2-chloro-1-fluorobenzene)

Property Value Reference
Boiling Point 194 °C sigmaaldrich.com
Density 1.727 g/mL at 25 °C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClF B13136003 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-chloro-3-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYLPGSGDCYBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 1 Chloro 3 Fluoro 4 Methylbenzene

Retrosynthetic Analysis and Strategic Disconnection Approaches for Polyhalogenated Aromatics

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available precursors. numberanalytics.com For a polysubstituted benzene (B151609) derivative like 2-bromo-1-chloro-3-fluoro-4-methylbenzene, the order in which the carbon-halogen bonds are disconnected is critical to devising a viable synthetic route. libretexts.orgpressbooks.pub The primary challenge lies in navigating the directing effects of the substituents already present on the ring during the forward synthesis.

A plausible retrosynthetic strategy begins by identifying the final bond formation. Given the directing effects of the substituents (a methyl group and three different halogens), the last step could be the introduction of any of the halogens. A key consideration is the directing influence of the existing groups; the most activating group will generally dictate the position of the incoming electrophile. ulethbridge.ca

Possible retrosynthetic disconnections for this compound could involve:

C-Br Bond Disconnection: This suggests the final step is the bromination of 1-chloro-3-fluoro-4-methylbenzene. The viability of this step depends on whether the combined directing effects of the chloro, fluoro, and methyl groups would favor substitution at the C2 position.

C-Cl Bond Disconnection: This implies the chlorination of 2-bromo-3-fluoro-4-methylbenzene.

C-F Bond Disconnection: Fluorination is often achieved via specialized methods like the Balz-Schiemann reaction on a corresponding aniline (B41778), suggesting a precursor like 2-bromo-1-chloro-4-methyl-3-aniline.

A logical approach might start from a simpler, commercially available substituted toluene (B28343). libretexts.org For instance, one could envision a pathway starting from 4-methylaniline (p-toluidine) or a di-substituted toluene. Each disconnection must be evaluated based on the regiochemical control achievable in the corresponding forward reaction step. youtube.com

Targeted Halogenation Strategies: Bromination, Chlorination, and Fluorination in Multi-Step Synthesis

The forward synthesis of this compound requires a sequence of carefully chosen halogenation reactions. numberanalytics.com The introduction of halogens onto an aromatic ring is typically achieved through electrophilic aromatic substitution (EAS). numberanalytics.comncert.nic.in The success of the synthesis hinges on controlling the position of each incoming halogen.

The starting point for the synthesis is often a methylbenzene (toluene) derivative. The methyl group is an activating, ortho-, para-director due to hyperconjugation and inductive effects. chemistrysteps.comalmaaqal.edu.iqlibretexts.org This means that the first electrophilic substitution on toluene will yield a mixture of ortho and para products. libretexts.orgyoutube.com

Halogens, conversely, are deactivating yet ortho-, para-directing. ulethbridge.cauobabylon.edu.iqlibretexts.org They withdraw electron density from the ring inductively (deactivating effect) but can donate electron density through resonance via their lone pairs (ortho-, para-directing effect). chemistrysteps.comuobabylon.edu.iq When multiple substituents are present, their combined effects must be considered.

Table 1: Directing Effects of Substituents

Substituent Activating/Deactivating Directing Effect
-CH₃ (Methyl) Activating Ortho, Para
-F (Fluoro) Deactivating Ortho, Para
-Cl (Chloro) Deactivating Ortho, Para

A successful synthesis requires a specific sequence of halogenation steps where the directing effects of the existing groups reinforce the desired regiochemistry for the incoming substituent. libretexts.org

A potential synthetic sequence could be:

Starting Material Selection: A judicious choice of starting material is crucial. For instance, starting with 3-chloro-4-methylaniline (B146341) allows for precise placement of the first two substituents.

Introduction of Fluorine: The amino group can be converted to a diazonium salt, which can then be subjected to the Balz-Schiemann reaction (using HBF₄) or a related method to introduce fluorine. This would yield 3-chloro-1-fluoro-4-methylbenzene. The Sandmeyer reaction is another powerful tool for converting anilines into halogenated arenes. A similar strategy starting from a different aniline precursor, 4-bromo-3-chloro-2-fluoroaniline, has been used to synthesize the related compound 1-bromo-2-chloro-3-fluoro-4-iodobenzene, highlighting the utility of this approach. google.com

Final Halogenation (Bromination): The final step would be the bromination of the 1-chloro-3-fluoro-4-methylbenzene intermediate. At this stage, the regiochemical outcome is directed by three substituents:

The -CH₃ group at C4 directs ortho (to C3 and C5).

The -F group at C1 directs ortho (to C2 and C6) and para (to C4).

The -Cl group at C3 directs ortho (to C2 and C4) and para (to C6).

The position C2 is ortho to both the fluorine and chlorine atoms and meta to the methyl group. The directing effects of the halogens would strongly favor substitution at C2. Although halogens are deactivating, they still direct incoming electrophiles to the ortho and para positions. libretexts.org The reaction is typically carried out with Br₂ in the presence of a Lewis acid catalyst like FeBr₃. numberanalytics.comncert.nic.in

Catalytic Approaches to Carbon-Halogen Bond Formation and Interconversion

While classical electrophilic aromatic substitution remains a cornerstone of arene halogenation, modern catalytic methods offer alternative and often more selective routes to C-X bond formation. dntb.gov.ua These reactions, frequently mediated by transition metals, can proceed under milder conditions and with different regioselectivity compared to traditional methods.

Key catalytic approaches include:

Transition Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki, Stille, and Negishi couplings are powerful for forming C-C bonds but have been adapted for C-X bond formation. youtube.com These methods typically involve the coupling of an organometallic reagent with an aryl halide or triflate.

Direct C-H Functionalization: This emerging area focuses on the direct conversion of a C-H bond to a C-X bond, avoiding the need for pre-functionalized starting materials. These reactions often employ palladium, rhodium, or ruthenium catalysts. nih.gov For instance, Pd/Ru dual catalysis under visible-light photoredox conditions has been used for the C-H arylation of arenes, and similar principles can be applied to halogenation. nih.gov

Halogen Interconversion: Catalytic methods can facilitate the exchange of one halogen for another. For example, palladium-catalyzed silylation of aryl iodides can be a step toward introducing other functionalities. researchgate.net

Photoredox Catalysis: Visible-light-induced catalysis has become a valuable tool for forming C-X bonds under mild conditions. mdpi.com These methods can generate radical intermediates that participate in halogenation reactions, sometimes with unique selectivity.

These catalytic strategies expand the synthetic toolkit, enabling the construction of complex halogenated molecules that may be difficult to access through classical electrophilic substitution pathways. dntb.gov.ua

Purification and Isolation Techniques for Polyhalogenated Benzene Derivatives in Research Settings

The final stage of any synthesis is the purification and isolation of the target compound. The synthesis of polyhalogenated aromatics often results in a mixture of the desired product along with unreacted starting materials, reagents, and, most challengingly, regioisomers. The separation of these closely related compounds requires effective purification techniques.

Common methods used in a research setting include:

Column Chromatography: This is the most common technique for purifying organic compounds. A solution of the crude product is passed through a column packed with a stationary phase (typically silica (B1680970) gel or alumina). By using an appropriate solvent system (eluent), compounds with different polarities will move through the column at different rates and can be collected in separate fractions. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through a column with smaller particles, providing much higher resolution. It is particularly useful for separating complex mixtures or isomers with very similar properties. nih.gov

Crystallization: If the target compound is a solid, crystallization can be a highly effective purification method. The crude product is dissolved in a hot solvent and allowed to cool slowly. The desired compound will preferentially form crystals, leaving impurities behind in the solution.

Distillation: For volatile liquid products, distillation can be used to separate compounds based on differences in their boiling points.

The purity of the isolated this compound is typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 2: Comparison of Purification Techniques

Technique Principle of Separation Best Suited For Advantages Limitations
Column Chromatography Adsorption/Polarity General purpose purification of solids and non-volatile liquids Versatile, scalable, widely applicable Can be time-consuming and solvent-intensive
HPLC Adsorption, partition, ion-exchange Separation of complex mixtures, isomers; analytical quantification High resolution and sensitivity, automated Expensive equipment, smaller scale
Crystallization Differential solubility Crystalline solids Can yield very pure material, scalable Not suitable for oils or amorphous solids, yield loss

| Distillation | Difference in boiling points | Volatile liquids | Effective for large quantities, relatively simple | Requires significant boiling point differences, not for thermally unstable compounds |

Theoretical and Computational Chemistry of 2 Bromo 1 Chloro 3 Fluoro 4 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For complex substituted arenes, these methods can accurately model the effects of multiple, often competing, electronic influences.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing halogen-substituted aromatic compounds. rsc.orgresearchgate.net DFT calculations can determine optimized molecular geometries, bond lengths, bond angles, and electronic energy.

In 2-bromo-1-chloro-3-fluoro-4-methylbenzene, the substituents introduce significant electronic perturbations. The halogens (F, Cl, Br) are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). Conversely, the methyl group is electron-donating through both a weaker inductive effect (+I) and hyperconjugation. DFT studies on similar halosubstituted anilines and benzenes show that the type, number, and position of halogen substituents significantly impact geometrical properties and vibrational frequencies. rsc.orgacs.org

The C-X (X=F, Cl, Br) bond lengths are influenced by the electronegativity and size of the halogen atom. Typically, the C-F bond will be the shortest and strongest, while the C-Br bond will be the longest. The presence of multiple halogens can lead to a more planar character in substituent groups attached to the ring. researchgate.net DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), can provide precise predictions for these parameters. researchgate.netnih.gov

Table 1: Representative Predicted Geometrical Parameters for a Substituted Toluene (B28343) Derivative Based on DFT Calculations Note: This table presents typical values for analogous compounds to illustrate expected trends for this compound, as specific literature data for this exact molecule is not available.

ParameterPredicted ValueComment
C-Br Bond Length~1.90 ÅLongest C-Halogen bond due to larger atomic radius of Bromine.
C-Cl Bond Length~1.74 ÅIntermediate C-Halogen bond length.
C-F Bond Length~1.36 ÅShortest C-Halogen bond due to high electronegativity of Fluorine. acs.org
C-C (Aromatic) Bond Length1.39 - 1.41 ÅSlight variations from benzene's 1.39 Å due to substituent effects.
C-C (Methyl) Bond Length~1.51 ÅTypical length for a C(sp²)-C(sp³) single bond.

The Molecular Electrostatic Potential (MEP) is a valuable concept for understanding and predicting intermolecular interactions. An MEP map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For halogenated compounds, a key feature revealed by MEP analysis is the "sigma-hole" (σ-hole). This is a region of positive electrostatic potential located on the outermost portion of the halogen atom, aligned with the C-X covalent bond. The σ-hole arises because the electron density is drawn to the sides of the halogen atom, leaving a more positive cap. The strength of the σ-hole increases with the polarizability and decreasing electronegativity of the halogen, following the trend F < Cl < Br < I.

In this compound:

Bromine and Chlorine are expected to possess significant positive σ-holes, making them capable of forming halogen bonds with nucleophiles.

Fluorine , being highly electronegative, typically has a negative or very weak positive σ-hole and does not readily form halogen bonds.

The π-system of the benzene (B151609) ring generally presents an electron-rich, negative potential above and below the plane, though this is modulated by the strongly withdrawing halogens.

MEP calculations help visualize these features and quantify the maximum positive electrostatic potential (Vs,max) associated with the σ-holes.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com These orbitals are the most involved in chemical reactions. numberanalytics.comwikipedia.org

HOMO: The energy and location of the HOMO indicate the molecule's ability to act as a nucleophile (electron donor).

LUMO: The energy and location of the LUMO indicate the molecule's ability to act as an electrophile (electron acceptor).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. numberanalytics.com

Table 2: Conceptual Frontier Molecular Orbital Properties Note: This table illustrates the principles of FMO theory as applied to the target molecule.

OrbitalDescriptionPredicted Characteristics
HOMOHighest Occupied Molecular OrbitalPrimarily located on the π-system of the benzene ring. Its energy is raised by the methyl group and lowered by the halogens. Dictates sites for electrophilic attack.
LUMOLowest Unoccupied Molecular OrbitalA π* anti-bonding orbital. Its energy is significantly lowered by the electron-withdrawing halogens, making the ring susceptible to nucleophilic aromatic substitution under certain conditions.
HOMO-LUMO GapEnergy difference (ΔE)Determines the molecule's kinetic stability and electronic excitation energy. Substituents modulate this gap, influencing reactivity and UV-Vis absorption.

Natural Bond Orbital (NBO) Analysis for Understanding Hyperconjugation and Inductive Effects of Halogens

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into a localized picture of chemical bonds and lone pairs, closely resembling Lewis structures. This method is exceptionally useful for quantifying intramolecular interactions like hyperconjugation and inductive effects.

Inductive Effects: NBO analysis quantifies the strong electron withdrawal by the F, Cl, and Br atoms through the sigma bond framework, which can be seen in the natural atomic charges.

Hyperconjugation: This analysis can reveal stabilizing interactions, such as the delocalization of electron density from the σ bonds of the methyl group (e.g., σC-H) into the empty π* anti-bonding orbitals of the aromatic ring. It can also show delocalization from the lone pairs of the halogens into the ring's π* system (a resonance or +M effect), which opposes their inductive pull. The NBO method calculates the second-order perturbation energy (E(2)) for these donor-acceptor interactions, where a higher E(2) value indicates a stronger interaction.

For this compound, NBO analysis would quantify the balance between the electron-donating character of the methyl group and the powerful inductive withdrawal and weaker resonance donation from the three different halogens, providing a detailed picture of the electronic landscape. researchgate.net

Simulation of Spectroscopic Parameters (NMR, IR) for Validation and Prediction

Computational methods can accurately simulate spectroscopic data, which serves as a crucial bridge between theoretical models and experimental reality. DFT calculations are widely used to predict NMR and IR spectra for substituted benzenes. nih.gov

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. For this compound, this would include characteristic C-H stretches from the aromatic ring and methyl group, C-C ring vibrations, and C-X (halogen) stretching and bending modes. The substitution pattern on the ring also gives rise to a characteristic pattern of out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹). Comparing simulated spectra with experimental data helps confirm the molecular structure. nih.gov

NMR Spectroscopy: Calculating nuclear magnetic shielding constants allows for the prediction of ¹H and ¹³C NMR chemical shifts. The distinct electronic environment around each proton and carbon atom in this compound would result in a unique set of signals. The chemical shifts of the two remaining aromatic protons and the three methyl protons would be influenced by the combined shielding and deshielding effects of the adjacent substituents. Similarly, the six aromatic carbons would exhibit distinct chemical shifts, providing a clear fingerprint of the substitution pattern. For example, ¹H NMR data for similar compounds like 2-chloro-4-fluorotoluene (B151448) show distinct signals for each aromatic proton, which computational models can replicate. chemicalbook.com

Table 3: Predicted Characteristic Spectroscopic Data Note: This table provides an estimation of the spectral regions where key signals for this compound would be expected.

SpectroscopyFeaturePredicted Range
¹H NMRAromatic Protons (Ar-H)7.0 - 7.8 ppm
Methyl Protons (-CH₃)2.2 - 2.5 ppm
CouplingComplex splitting patterns due to H-H and H-F coupling.
¹³C NMRAromatic Carbons (C-H)115 - 135 ppm
Substituted Aromatic Carbons (C-X)120 - 160 ppm (C-F highly deshielded)
Methyl Carbon (-CH₃)15 - 25 ppm
IR SpectroscopyC-H Stretch (Aromatic & Aliphatic)2900 - 3100 cm⁻¹
C=C Stretch (Aromatic)1450 - 1600 cm⁻¹
C-X Stretch (F, Cl, Br)500 - 1400 cm⁻¹

Reactivity and Mechanistic Studies of 2 Bromo 1 Chloro 3 Fluoro 4 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. The regiochemical outcome on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. wikipedia.orglibretexts.orglumenlearning.comorganicchemistrytutor.comlibretexts.org For 2-bromo-1-chloro-3-fluoro-4-methylbenzene, the directing effects of the four distinct groups must be considered to predict the site of electrophilic attack.

The benzene ring has two available positions for substitution: C-5 and C-6. The directing influence of each substituent is as follows:

4-Methyl (-CH₃): As an alkyl group, it is an activating, ortho-, para-director through an electron-donating inductive effect. libretexts.org It strongly directs incoming electrophiles to the C-5 position (ortho).

The 3-Fluoro group directs to the C-6 position (para).

The 1-Chloro group directs to the C-6 position (para).

The 2-Bromo group directs to the C-5 position (para).

The final regioselectivity is a result of the cumulative and sometimes competing effects of these groups. The activating methyl group strongly favors substitution at the C-5 position. This is reinforced by the para-directing effect of the bromine atom. Conversely, the fluorine and chlorine atoms direct towards the C-6 position. Given that activating groups generally have a more powerful directing effect than deactivating groups, electrophilic attack is predicted to occur predominantly at the C-5 position.

Interactive Data Table: Predicted Regioselectivity in EAS

Substituent Position Type Directing Effect Preferred Position(s)
-CH₃ 4 Activating (Inductive) Ortho, Para 5 (ortho), 1 (para, blocked)
-Br 2 Deactivating (Inductive), o,p-directing (Resonance) Ortho, Para 1 (ortho, blocked), 5 (para)
-Cl 1 Deactivating (Inductive), o,p-directing (Resonance) Ortho, Para 2 (ortho, blocked), 6 (para)
-F 3 Deactivating (Inductive), o,p-directing (Resonance) Ortho, Para 2 (ortho, blocked), 6 (para)

Nucleophilic Aromatic Substitution (NAS) Mechanisms and Halogen Lability

Nucleophilic Aromatic Substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgchemistrysteps.commasterorganicchemistry.comdalalinstitute.com While the halogens on this compound are inductively electron-withdrawing, they are not as strongly activating as nitro groups. Nevertheless, the cumulative electron-withdrawing nature of three halogen atoms makes the ring more susceptible to nucleophilic attack than mono- or di-halogenated benzenes.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

A key factor in SₙAr reactions is the lability of the leaving group. In contrast to Sₙ2 reactions, the reactivity order for halogens in SₙAr is often F > Cl ≈ Br > I. wikipedia.orgmasterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen polarizing the C-X bond, making the carbon more electrophilic. The C-F bond is the most polarized, making the carbon it is attached to (C-3) a potential site for attack. However, the C-Br and C-Cl bonds are weaker and can also serve as leaving groups. The precise outcome would depend heavily on the reaction conditions and the nature of the nucleophile.

Carbon-Halogen Bond Activation in Transition Metal-Catalyzed Reactions

Transition metal catalysts, particularly those based on palladium, are pivotal for forming new carbon-carbon and carbon-heteroatom bonds. The initial and often rate-determining step in many cross-coupling reactions is the oxidative addition of the catalyst into a carbon-halogen bond. nih.govcsbsju.edu

The reactivity of carbon-halogen bonds toward oxidative addition follows a well-established trend based on bond dissociation energies: C-I > C-Br > C-Cl > C-F. nih.govuvic.caacs.org The C-F bond is the strongest and generally unreactive, while the C-I bond is the weakest and most reactive. For this compound, the C-Br bond is significantly weaker and more polarizable than the C-Cl and C-F bonds. Therefore, a transition metal catalyst will selectively activate the C-Br bond at the C-2 position.

Interactive Data Table: Carbon-Halogen Bond Properties and Reactivity

Bond Average Bond Energy (kJ/mol) Relative Reactivity in Oxidative Addition
C-Br ~285 High (Most Reactive)
C-Cl ~340 Low
C-F ~485 Very Low (Inert)

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) involving Polyhalogenated Benzenes

The selective activation of the C-Br bond allows for regioselective functionalization of this compound using various cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base would selectively replace the bromine atom, yielding 2-substituted-1-chloro-3-fluoro-4-methylbenzene. acs.orgresearchgate.netnih.govlibretexts.org

Heck Reaction: This reaction forms a new C-C bond by coupling the aryl halide with an alkene. The expected product would result from the substitution of the bromine atom with the alkene group at the C-2 position.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. rsc.orgacs.orgnih.govresearchgate.netwikipedia.org The bromine at C-2 would be selectively replaced by the alkynyl group.

In all these cases, the C-Cl and C-F bonds would remain intact under standard conditions, allowing for the synthesis of complex, selectively functionalized aromatic compounds.

Directed Ortho Metalation (DoM) in Halogenated Aromatic Systems

Directed Ortho Metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.orgbaranlab.org Common DMGs are functional groups containing heteroatoms that can coordinate to the lithium, such as amides, carbamates, or methoxy groups.

The substituents on this compound (halogens and methyl) are not considered powerful DMGs. semanticscholar.org Therefore, a classical DoM reaction is unlikely. Instead, deprotonation would occur at the most kinetically acidic proton on the ring. The acidity of aromatic protons is increased by adjacent electron-withdrawing groups. The proton at C-5 is flanked by the methyl group and is ortho to the bromine, while the proton at C-6 is adjacent to the chlorine and fluorine atoms. Due to the strong inductive effects of the adjacent chlorine and fluorine, the C-6 proton is expected to be the most acidic. However, reaction with a strong base like n-butyllithium could also lead to a "halogen dance" (isomerization via an aryllithium intermediate) or lithium-halogen exchange, particularly at the more reactive C-Br bond, which is often faster than deprotonation for aryl bromides. uwindsor.ca

Radical Reaction Pathways of this compound

Carbon-halogen bonds can undergo homolytic cleavage to form aryl radicals, especially under photolytic or radical-initiating conditions. nih.govacs.org The energy required for this cleavage corresponds to the bond dissociation energy. The C-Br bond, being the weakest among the three carbon-halogen bonds in the molecule, is the most susceptible to radical cleavage.

A common radical reaction is reductive dehalogenation, where an aryl radical abstracts a hydrogen atom from a donor solvent or reagent. acs.orgorganic-chemistry.orgorganic-chemistry.orgacs.orgthieme-connect.comresearchgate.net Treating this compound with a radical initiator (like AIBN) and a hydrogen atom source (like tributyltin hydride or 2-propanol) would selectively cleave the C-Br bond, yielding 1-chloro-3-fluoro-4-methylbenzene. organic-chemistry.org This selectivity allows for the strategic removal of the bromine while retaining the other halogens.

Oxidation and Reduction Chemistry of Multi-Halogenated Methylbenzenes

The oxidation and reduction of this compound would likely occur at distinct sites within the molecule.

Oxidation: The methyl group is the most susceptible site to oxidation. The C-H bonds at the benzylic position are weaker than other C-H bonds and can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org Under vigorous conditions, the methyl group would be oxidized to a carboxylic acid, yielding 2-bromo-1-chloro-3-fluorobenzoic acid. The aromatic ring itself is generally resistant to oxidation due to its stability, and the halogen substituents are also typically inert under these conditions.

Reduction: The most likely pathway for reduction is the reductive cleavage of the carbon-halogen bonds (hydrodehalogenation). organic-chemistry.orgacs.orgorganic-chemistry.org This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with dissolving metal reductions. As with other reactions involving C-X bond activation, the reactivity order is C-Br > C-Cl > C-F. Therefore, controlled reduction would selectively remove the bromine atom first. More forceful conditions would be required to cleave the C-Cl bond, while the C-F bond would be the most difficult to reduce.

Derivatization and Advanced Applications in Synthetic Chemistry for 2 Bromo 1 Chloro 3 Fluoro 4 Methylbenzene

Strategic Use as a Building Block in Complex Organic Synthesis

The primary utility of 2-bromo-1-chloro-3-fluoro-4-methylbenzene as a building block in complex organic synthesis lies in the differential reactivity of its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of these bonds generally follows the order C-Br > C-Cl > C-F. nih.govnih.govwhiterose.ac.ukacs.org This predictable chemoselectivity allows for the stepwise functionalization of the aromatic ring, providing a powerful tool for the synthesis of highly substituted and complex molecular architectures.

Initially, the more reactive C-Br bond can be selectively targeted in a palladium-catalyzed cross-coupling reaction, leaving the C-Cl and C-F bonds intact. This enables the introduction of a wide variety of substituents, including aryl, alkyl, and vinyl groups. nih.govrsc.org Subsequently, under more forcing reaction conditions or with a different catalyst system, the C-Cl bond can be functionalized, allowing for the introduction of a second, different substituent. rsc.orgnih.gov The C-F bond is generally the least reactive and often remains in the final product, imparting unique electronic properties. acs.org

Table 1: Regioselective Suzuki-Miyaura Coupling Reactions

Reaction Step Halogen Targeted Typical Catalyst/Conditions Potential Coupling Partner
Step 1 C-Br Pd(PPh₃)₄, base (e.g., Na₂CO₃) Arylboronic acid

| Step 2 | C-Cl | Pd(dppf)Cl₂, stronger base | Alkylboronic acid |

This stepwise approach is invaluable for the construction of molecules with precisely defined substitution patterns, which is a critical aspect in the synthesis of pharmaceuticals and other fine chemicals.

Scaffold for Heterocyclic Compound Synthesis

The halogenated framework of this compound provides a versatile starting point for the synthesis of a variety of heterocyclic compounds. By first converting one of the halogen atoms into another functional group (e.g., an amine or a hydroxyl group), the molecule can be primed for intramolecular cyclization reactions to form fused ring systems.

For instance, substitution of the bromine atom with an amino group would yield a derivative of an ortho-haloaniline. Such compounds are well-established precursors for the synthesis of indoles, a core structure in many natural products and pharmaceuticals. nsf.govnih.govacs.orgnih.gov Similarly, conversion to an ortho-halophenol derivative would open pathways to the synthesis of benzofurans. tandfonline.comnih.govjocpr.comresearchgate.netdoaj.org

Furthermore, the dihalo- nature of the molecule can be exploited in the synthesis of other important heterocycles. For example, reaction with a sulfur source could lead to the formation of dibenzothiophene (B1670422) derivatives, which are of interest in materials science. bohrium.comchemicalbook.comresearchgate.net

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

Precursor Derivative Target Heterocycle General Synthetic Strategy
ortho-Haloaniline Indole Palladium-catalyzed coupling followed by cyclization
ortho-Halophenol Benzofuran Copper or palladium-catalyzed cyclization

Precursor for Advanced Materials (Excluding Medicinal/Biological Applications)

The incorporation of fluorine atoms into aromatic compounds can significantly influence their physical and electronic properties, making them attractive for applications in materials science. colab.wsresearchgate.netresearchgate.netmdpi.comyoutube.com The presence of fluorine in this compound can enhance properties such as thermal stability, and tune the electronic characteristics of resulting materials.

This compound can serve as a monomer or a precursor to monomers for the synthesis of high-performance polymers. Fluorinated polymers often exhibit desirable properties such as chemical resistance and low surface energy. colab.wsresearchgate.netmdpi.com

In the field of organic electronics, fluorinated aromatic compounds are utilized in the design of materials for Organic Light Emitting Diodes (OLEDs). rsc.orgdrpress.orgcnrs.frresearchgate.net The fluorine substituent can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing the performance of OLED devices. rsc.org Derivatization of this compound could lead to novel host or emitter materials for OLEDs.

Development of Novel Reagents and Ligands utilizing Polyhalogenated Cores

The polyhalogenated nature of this compound makes it an excellent starting point for the synthesis of novel reagents and ligands. The ability to selectively functionalize the different carbon-halogen bonds is key to this application.

For example, the bromine atom can be selectively replaced with a phosphino (B1201336) group through reaction with a suitable phosphorus nucleophile or via a metal-catalyzed coupling reaction. This would result in a phosphine (B1218219) ligand bearing chloro and fluoro substituents, which could modulate the electronic and steric properties of the ligand and, consequently, the catalytic activity of its metal complexes. mdpi.comnih.govcardiff.ac.uksigmaaldrich.com

Furthermore, the presence of two reactive halogen sites (bromine and chlorine) allows for the synthesis of bidentate ligands. researchgate.netrsc.orgrsc.orgdocumentsdelivered.com For example, sequential coupling reactions could be employed to introduce two different coordinating groups, leading to the formation of novel chelating ligands with potential applications in catalysis and coordination chemistry.

Table 3: Potential Ligand Synthesis from this compound

Ligand Type Synthetic Approach Potential Coordinating Atoms
Monodentate Phosphine Selective substitution of the C-Br bond Phosphorus

Environmental Chemistry and Degradation Studies of Polyhalogenated Methylbenzenes General Class

Abiotic Transformation Pathways in Environmental Matrices

Abiotic transformation refers to the degradation of a chemical compound in the environment through non-biological processes. For polyhalogenated methylbenzenes, these pathways primarily involve reactions that lead to the cleavage of the carbon-halogen bond.

Hydrodehalogenation is a significant abiotic process where a halogen atom on the aromatic ring is replaced by a hydrogen atom. This process can be facilitated by various catalysts under mild conditions. For instance, palladium-based catalysts have been shown to be effective in the hydrodehalogenation of (poly)halogenated arenes. One study reported the use of palladium complexes with ylide-substituted phosphines for the dehalogenation of chloro- and polyhalogenated compounds, using ethanol (B145695) as a hydride source. This method is notable for its mild reaction conditions.

Copper-based catalysts also play a role in the hydrodehalogenation of brominated aromatic pollutants in aqueous solutions. Devarda's alloy (an aluminum-copper-zinc alloy) in an alkaline aqueous solution has demonstrated high efficiency in the hydrodebromination of polybrominated phenols. Another effective system involves a copper-based catalyst generated in-situ from CuSO4/NaBH4 for the complete debromination of brominated compounds.

Heterogeneous catalysts, such as Rh/Al2O3, have been shown to be capable of complete defluorination and hydrogenation of polyfluorinated benzenes in water under ambient temperature and pressure. The degradation rates were observed to be influenced by the number and position of the fluorine substituents. The scope of this catalyst also extends to the dehalogenation of polychlorinated benzenes, bromobenzene, and iodobenzene.

Table 1: Catalytic Systems for Hydrodehalogenation of Polyhalogenated Aromatic Compounds

Catalyst System Target Compounds Reductant Key Findings
Palladium complexes with YPhos ligands Chloro- and polyhalogenated compounds Ethanol Effective under mild reaction conditions.
Devarda's Al-Cu-Zn alloy/NaOH Polybrominated phenols In-situ hydrogen generation High efficiency in alkaline aqueous solution.
CuSO4/NaBH4 Brominated flame retardants Sodium borohydride In-situ generation of an active Cu-based catalyst.
Rh/Al2O3 Polyfluorinated and polychlorinated benzenes Molecular hydrogen (H2) Complete dehalogenation and hydrogenation under mild conditions.

Photolytic degradation, or photolysis, involves the breakdown of compounds by light. For aromatic compounds, this can occur through direct absorption of light or through indirect mechanisms involving photosensitizers. The presence of halogen substituents can influence the rate and pathway of photolysis.

Chemical oxidation is another important abiotic degradation pathway. Alkyl side-chains on a benzene (B151609) ring are susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO4), which can convert the alkyl group to a carboxylic acid group. However, the benzene ring itself is generally resistant to oxidation under these conditions.

Halogenated quinones, which can be formed as intermediates in the oxidation of polyhalogenated aromatic compounds, can participate in further reactions. For example, tetrachloro-1,4-benzoquinone (TCBQ) in the presence of hydrogen peroxide can produce hydroxyl radicals, which are highly reactive and can oxidize other organic molecules. This process can lead to the oxidation of methyl groups on other compounds.

Future Research Directions and Unexplored Avenues for 2 Bromo 1 Chloro 3 Fluoro 4 Methylbenzene

Development of Greener Synthetic Routes

Traditional methods for the synthesis of halogenated aromatic compounds often rely on harsh reagents, toxic solvents, and energy-intensive processes, leading to significant environmental concerns. Future research will undoubtedly focus on the development of greener and more sustainable synthetic routes to 2-bromo-1-chloro-3-fluoro-4-methylbenzene and related compounds.

One promising area is the use of biocatalysis , employing enzymes such as halogenases to achieve regioselective halogenation under mild, aqueous conditions. Flavin-dependent halogenases (FDHs), for instance, have shown remarkable site-selectivity in the halogenation of electron-rich aromatic compounds. nih.govpurechemistry.org Engineering these enzymes could allow for the direct and selective introduction of halogen atoms onto a toluene (B28343) derivative precursor, significantly reducing the reliance on traditional, less environmentally friendly methods.

Another green approach is mechanochemical synthesis , which utilizes mechanical energy from ball milling to drive chemical reactions, often in the absence of a solvent. Current time information in Pasuruan, ID. This technique has been successfully applied to the synthesis of various organohalogen compounds and offers a significant reduction in solvent waste.

Flow chemistry also presents a sustainable alternative to traditional batch processing. chemrxiv.org Continuous flow reactors offer enhanced control over reaction parameters, improved safety for exothermic reactions, and the potential for higher yields and purity, all of which contribute to a greener chemical process.

Furthermore, the exploration of alternative solvents like water, ionic liquids, and supercritical fluids can drastically reduce the environmental impact of synthesis. drishtiias.com Combining these greener solvents with innovative heating methods, such as microwave-assisted synthesis, can lead to faster reaction times and reduced energy consumption. drishtiias.commasterorganicchemistry.com

Green Synthesis StrategyKey AdvantagesRelevant Precursor Reactions
Biocatalysis High regioselectivity, mild reaction conditions, aqueous media.Enzymatic halogenation of a toluene derivative.
Mechanochemistry Solvent-free or reduced solvent usage, reduced waste.Solid-state halogenation or cross-coupling reactions.
Flow Chemistry Enhanced safety and control, higher yields, scalability.Continuous nitration, halogenation, or diazotization reactions.
Alternative Solvents Reduced toxicity and environmental impact.Reactions in water, ionic liquids, or supercritical fluids.

Exploration of Novel Catalytic Transformations

The unique substitution pattern of this compound, with three different halogen atoms, offers a rich landscape for exploring novel and selective catalytic transformations. The differential reactivity of the C-Br, C-Cl, and C-F bonds is a key feature that can be exploited in various cross-coupling and functionalization reactions.

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Future research could focus on developing highly selective catalysts that can differentiate between the bromo, chloro, and fluoro substituents. Generally, the reactivity of aryl halides in these reactions follows the order C-I > C-Br > C-Cl >> C-F. This inherent difference in reactivity can be exploited for sequential, site-selective functionalization.

C-H activation is another burgeoning field that could lead to novel transformations. mdpi.comresearchgate.net Directing groups can be employed to achieve regioselective functionalization of the C-H bonds on the aromatic ring or the methyl group, providing access to a wider range of derivatives. Copper-catalyzed C-H halogenation has also emerged as a promising method. mdpi.com

Photocatalysis offers a mild and efficient way to activate aryl halides. aakash.ac.inlibretexts.org Visible-light-driven reactions can generate aryl radicals from the C-Br or C-Cl bonds, which can then participate in a variety of transformations, including C-C bond formation and reduction. Chromoselective activation, where different wavelengths of light are used to selectively cleave different carbon-halogen bonds, is a particularly exciting avenue for polyhalogenated compounds. aakash.ac.in

Enzyme-catalyzed reactions are not only relevant for synthesis but also for functionalization. Dehalogenases, for example, can selectively remove halogen atoms from aromatic rings, offering a green method for detoxification or further derivatization. nih.govlibretexts.org

Advanced in situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound can be achieved through the use of advanced in situ spectroscopic techniques. These methods allow for the real-time monitoring of reactions as they occur, providing valuable insights into reaction intermediates, transition states, and the influence of various reaction parameters.

In situ Infrared (IR) and Raman spectroscopy are powerful tools for monitoring the formation and consumption of reactants, products, and intermediates in real-time. Current time information in Pasuruan, ID.khanacademy.org For example, in situ IR has been extensively used to monitor the formation of Grignard reagents from aryl halides, a critical step in many organic syntheses. nih.govpurechemistry.orglibretexts.org Similarly, Raman spectroscopy can track changes in vibrational modes associated with specific functional groups, providing detailed kinetic information. Current time information in Pasuruan, ID.ntu.edu.sg

In situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species in solution during a reaction. msu.edu This technique is particularly useful for identifying and characterizing transient intermediates in complex catalytic cycles, such as those involved in palladium-catalyzed cross-coupling reactions.

The data obtained from these in situ techniques can be used to optimize reaction conditions, improve yields, and ensure the safe scale-up of chemical processes.

Spectroscopic TechniqueInformation GainedExample Application for Halogenated Arenes
In situ IR Spectroscopy Real-time concentration profiles of reactants and products.Monitoring the formation of Grignard reagents. nih.govlibretexts.org
In situ Raman Spectroscopy Vibrational information, molecular fingerprinting.Tracking halogen-lithium exchange reactions. Current time information in Pasuruan, ID.
In situ NMR Spectroscopy Detailed structural information of species in solution.Elucidating mechanisms of palladium-catalyzed Heck reactions. msu.edu

Machine Learning and AI in Predicting Reactivity and Properties of Halogenated Arenes

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemistry by enabling the rapid prediction of molecular properties and reaction outcomes. For a complex molecule like this compound, these computational tools can provide invaluable insights into its reactivity and guide the design of new synthetic strategies.

ML models can be trained on large datasets of experimental and computational data to predict the regioselectivity of electrophilic aromatic substitution reactions . nih.govpurechemistry.orgCurrent time information in Pasuruan, ID. For a polysubstituted benzene (B151609) ring, predicting the most likely site of attack by an electrophile can be challenging. ML models that analyze a wide range of molecular descriptors can make highly accurate predictions, saving significant time and resources in the laboratory. khanacademy.orgdu.edu.eg

Another important application is the prediction of bond dissociation energies (BDEs) . mdpi.comopenstax.org The relative strengths of the C-Br, C-Cl, and C-F bonds will dictate the selectivity of many reactions. ML models are being developed to accurately predict BDEs for a wide range of molecules, including those with multiple halogen atoms. mdpi.com

Furthermore, AI can be used to predict the outcomes of complex reactions . msu.edu By learning from vast databases of known reactions, these models can suggest the most likely products, byproducts, and optimal reaction conditions for a given set of reactants and catalysts.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the physical, chemical, and biological properties of this compound and its derivatives. chemrxiv.orgaakash.ac.in This can accelerate the discovery of new materials and drug candidates.

Synergistic Effects of Multiple Halogens on Reactivity and Structure

The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the same benzene ring creates a unique electronic and steric environment. A key area for future research is to understand the synergistic and antagonistic effects of these multiple halogens on the reactivity and structure of the molecule.

The interplay of inductive and resonance effects is crucial in determining the electron density at different positions on the ring. nih.govdu.edu.egyoutube.com While all halogens are electron-withdrawing through the inductive effect (-I effect), they can also donate electron density through resonance (+R effect). The relative strength of these effects varies for each halogen (F > Cl > Br for inductive effect, and F < Cl < Br for resonance effect). Understanding how these competing effects combine in a polysubstituted system is essential for predicting reactivity in electrophilic aromatic substitution and other reactions. libretexts.orglibretexts.orgopenstax.org

Computational studies , such as those using Density Functional Theory (DFT), can provide detailed insights into the electronic structure, bond lengths, and charge distribution of this compound. mdpi.com These studies can help to rationalize experimental observations and predict the most stable conformations and reactive sites.

Structural analysis of the crystalline form of this compound and its derivatives using techniques like X-ray crystallography can reveal how the multiple halogen substituents influence intermolecular interactions, such as halogen bonding and π-π stacking. mdpi.commdpi.com These interactions can play a significant role in the solid-state properties of materials derived from this scaffold.

HalogenInductive Effect (-I)Resonance Effect (+R)Overall Effect on Benzene Ring
Fluorine StrongestWeakestDeactivating, ortho-, para-directing
Chlorine IntermediateIntermediateDeactivating, ortho-, para-directing
Bromine WeakestStrongest (among halogens)Deactivating, ortho-, para-directing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.